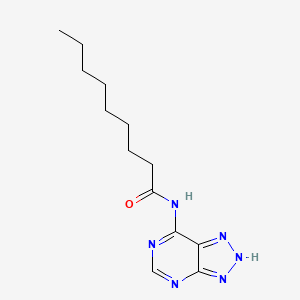
N-nonanoyl-8-azaadenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-nonanoyl-8-azaadenine is a derivative of 8-azaadenine, a compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. The compound is characterized by the substitution of a nonanoyl group at the nitrogen position of the 8-azaadenine scaffold. This modification imparts distinct chemical and biological properties to the molecule, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-nonanoyl-8-azaadenine typically involves the acylation of 8-azaadenine with nonanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-nonanoyl-8-azaadenine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nonanoyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of new amide or ester derivatives depending on the nucleophile used.
科学的研究の応用
N-nonanoyl-8-azaadenine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.
作用機序
The mechanism of action of N-nonanoyl-8-azaadenine involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The nonanoyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, its interaction with nucleic acids can affect processes such as DNA replication and transcription.
類似化合物との比較
Similar Compounds
8-azaadenine: The parent compound, known for its biological activity and structural similarity to adenine.
8-azaguanine: Another derivative with antineoplastic activity and used in cancer research.
8-azaadenosine: A nucleoside analog with potential antiviral properties.
Uniqueness
N-nonanoyl-8-azaadenine is unique due to the presence of the nonanoyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity, making it more effective in penetrating cell membranes and interacting with intracellular targets. Additionally, the nonanoyl group can influence the compound’s reactivity and stability, making it a valuable tool in various research applications.
特性
CAS番号 |
4471-88-9 |
|---|---|
分子式 |
C13H20N6O |
分子量 |
276.34 g/mol |
IUPAC名 |
N-(2H-triazolo[4,5-d]pyrimidin-7-yl)nonanamide |
InChI |
InChI=1S/C13H20N6O/c1-2-3-4-5-6-7-8-10(20)16-12-11-13(15-9-14-12)18-19-17-11/h9H,2-8H2,1H3,(H2,14,15,16,17,18,19,20) |
InChIキー |
UHMBRXZSOLYKQZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)NC1=NC=NC2=NNN=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-](/img/structure/B13730630.png)
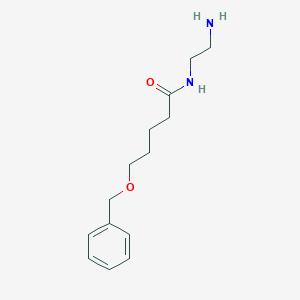
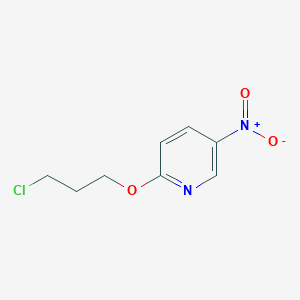

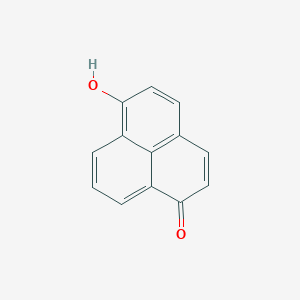
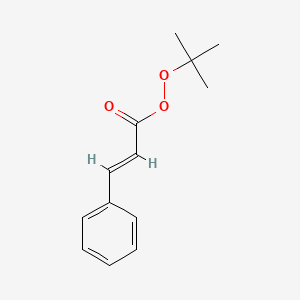
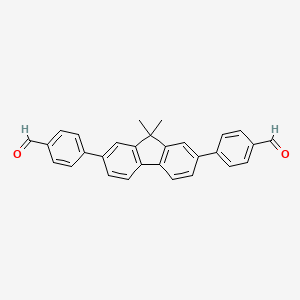
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
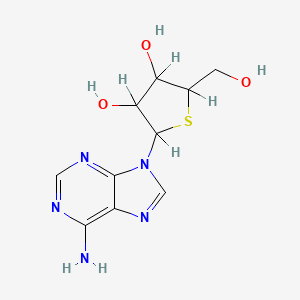
![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
